molecular formula C13H23NO3 B4882232 isopropyl 4-(cyclohexylamino)-4-oxobutanoate

isopropyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No. B4882232
M. Wt: 241.33 g/mol
InChI Key: KSBYKSUYUZSYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of isopropyl 4-(cyclohexylamino)-4-oxobutanoate is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, isopropyl 4-(cyclohexylamino)-4-oxobutanoate may reduce the production of pro-inflammatory cytokines and prostaglandins, thereby alleviating inflammation and pain.
Biochemical and Physiological Effects:
Isopropyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro. Additionally, it has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Isopropyl 4-(cyclohexylamino)-4-oxobutanoate has also been found to have analgesic properties, which may be mediated by its ability to inhibit COX-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl 4-(cyclohexylamino)-4-oxobutanoate is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its solubility in water is limited, which may affect its bioavailability and efficacy.

Future Directions

There are several possible future directions for research on isopropyl 4-(cyclohexylamino)-4-oxobutanoate. One area of interest is the development of new drugs based on its structure and properties. Another area of research is the elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate its effects in vivo and to determine its safety and toxicity profile. Finally, the development of new synthesis methods for isopropyl 4-(cyclohexylamino)-4-oxobutanoate may help to overcome some of its limitations and facilitate its use in scientific research.

Synthesis Methods

The synthesis of isopropyl 4-(cyclohexylamino)-4-oxobutanoate involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of isopropyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which undergoes hydrolysis and decarboxylation to yield the final product.

Scientific Research Applications

Isopropyl 4-(cyclohexylamino)-4-oxobutanoate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Additionally, it has been found to modulate the immune response and inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(2)17-13(16)9-8-12(15)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBYKSUYUZSYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate

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